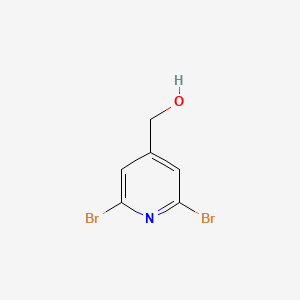
(2,6-Dibromopyridin-4-yl)methanol
説明
“(2,6-Dibromopyridin-4-yl)methanol” is a chemical compound with the CAS Number: 223463-02-3 . It has a molecular weight of 266.92 and its IUPAC name is (2,6-dibromo-4-pyridinyl)methanol .
Synthesis Analysis
The synthesis of (2,6-Dibromopyridin-4-yl)methanol involves the use of methyl 2,6-dibromoisonicotinate . This compound (10.0 g, 33.91 mmol) is dissolved in ethanol (200.0 ml) and to this solution, NaBH4 (6.4 g, 169.18 mmol) is slowly added at room temperature under stirring. The reaction is then heated to reflux and kept at reflux for 2 hours .Molecular Structure Analysis
The molecular formula of (2,6-Dibromopyridin-4-yl)methanol is C6H5Br2NO . The InChI key is YYJODMMTPSDERD-UHFFFAOYSA-N .科学的研究の応用
Chemical Synthesis and Complex Formation
Synthesis of Complex Salts : A study by Cook and Halcrow (2015) demonstrated the synthesis of complex salts involving 4-hydroxy-2,6-dibromopyridine, which is structurally related to (2,6-Dibromopyridin-4-yl)methanol. These complex salts exhibit interesting spin-state behavior, indicating potential applications in spintronics or molecular magnetism (Cook & Halcrow, 2015).
Methanol as a Solvent in Crystal Structure Analysis : Research by Percino, Chapela, and Rodríguez-Barbarín (2005) utilized methanol as a solvent to isolate and characterize a compound formed by a condensation reaction. This highlights methanol's utility in facilitating reactions and assisting in the crystallization of chemical compounds (Percino et al., 2005).
Catalysis and Reaction Mechanisms
Metal-Halogen Exchange Reactions : A study by Newkome and Roper (1980) focused on the metal-halogen exchange between 2,6-dibromopyridine (related to the query compound) and n-butyllithium, leading to various reaction products. This research contributes to understanding the mechanisms in organometallic chemistry and catalysis (Newkome & Roper, 1980).
Thermo-Solvatochromism Studies : Martins, Sato, and Seoud (2008) investigated the thermo-solvatochromic behaviors of certain compounds in mixtures involving methanol. Such studies are crucial for understanding solvent effects on chemical reactions and molecular behaviors (Martins et al., 2008).
Methanol in Energy and Catalysis
Methanol-to-Olefins Reaction : Tian, Wei, Ye, and Liu (2015) discussed the methanol-to-olefins (MTO) reaction, highlighting methanol's role as a feedstock in industrial chemical processes. This research is significant for the development of sustainable chemical processes and energy solutions (Tian et al., 2015).
Methanol in Biomembrane Studies : Nguyen et al. (2019) explored the impact of methanol on lipid dynamics, providing insights into the use of methanol in the study of biological membranes and transmembrane proteins (Nguyen et al., 2019).
Coordination Chemistry
- Helicates and Polymers from Pyridine-Alcohol Ligands : Telfer et al. (2008) investigated the coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts. This study contributes to the understanding of coordination complexes and their potential applications in materials science and catalysis (Telfer et al., 2008).
Safety and Hazards
特性
IUPAC Name |
(2,6-dibromopyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJODMMTPSDERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2750401.png)
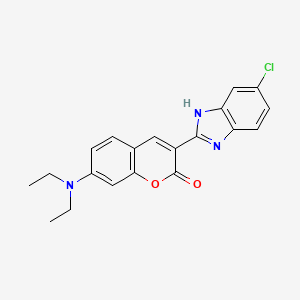
![1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2750404.png)

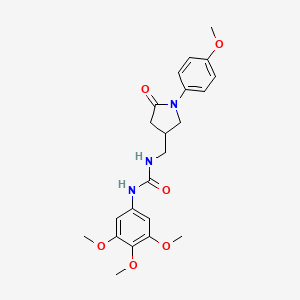
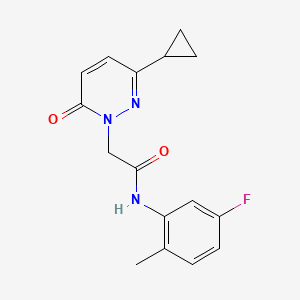

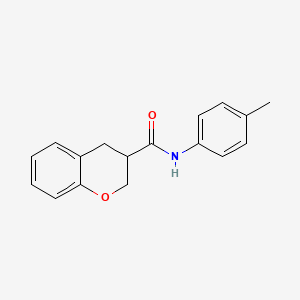
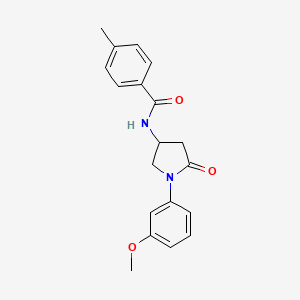
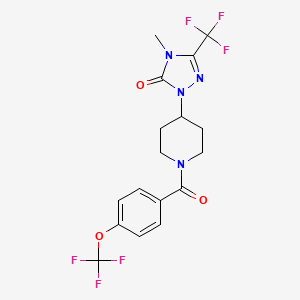
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2750419.png)

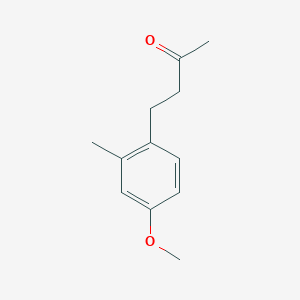
![Methyl 4-[(thiocyanatoacetyl)amino]benzoate](/img/structure/B2750423.png)